(10S,11R,15S,16R)-16-benzoyl-13-methyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione
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Overview
Description
10-benzoyl-8-methyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione is a complex organic compound that belongs to the class of pyrroloquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple fused rings and functional groups, makes it an interesting subject for chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzoyl-8-methyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, followed by cyclization and functional group modifications. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
10-benzoyl-8-methyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
10-benzoyl-8-methyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: The compound’s potential therapeutic applications are explored, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the synthesis of advanced materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of 10-benzoyl-8-methyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrrolo[2,3-d]pyrimidine: Studied for its antidiabetic and enzyme inhibitory activities.
Pyrrolo[2,1-a]isoquinoline: Exhibits various pharmacological properties, including hypotensive and anticonvulsive effects.
Uniqueness
10-benzoyl-8-methyl-9a,10-dihydro-6aH-pyrrolo[3’,4’:3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione stands out due to its unique fused ring structure and specific functional groups, which contribute to its distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C22H18N2O3 |
---|---|
Molecular Weight |
358.4g/mol |
IUPAC Name |
(10S,11R,15S,16R)-16-benzoyl-13-methyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione |
InChI |
InChI=1S/C22H18N2O3/c1-23-21(26)17-16-12-11-13-7-5-6-10-15(13)24(16)19(18(17)22(23)27)20(25)14-8-3-2-4-9-14/h2-12,16-19H,1H3/t16-,17-,18-,19+/m0/s1 |
InChI Key |
QVSJPVOPNKMDAA-CADBVGFASA-N |
SMILES |
CN1C(=O)C2C3C=CC4=CC=CC=C4N3C(C2C1=O)C(=O)C5=CC=CC=C5 |
Isomeric SMILES |
CN1C(=O)[C@H]2[C@@H]3C=CC4=CC=CC=C4N3[C@H]([C@H]2C1=O)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
CN1C(=O)C2C3C=CC4=CC=CC=C4N3C(C2C1=O)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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